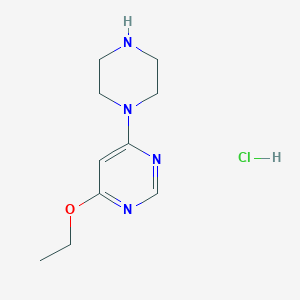

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a piperazine moiety, making it a promising candidate for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for piperazine-containing compounds often involve the use of commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, PhSH, and various catalysts such as Ag2CO3 .

Major Products Formed

The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride: Similar in structure but with a methoxy group instead of an ethoxy group.

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-containing pyrimidine derivative studied for its acetylcholinesterase inhibitory activity.

Uniqueness

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Biologische Aktivität

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The piperazine moiety is known to enhance the compound's ability to penetrate biological membranes, thereby facilitating its action on intracellular targets.

Target Interactions

- Protein Kinases : Studies indicate that this compound may inhibit specific protein kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.

- Receptor Binding : It has shown affinity for certain G-protein coupled receptors (GPCRs), which play a role in neurotransmission and other physiological processes.

Biological Activity

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. Its efficacy was tested against multiple tumor types, showing promising results in inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.09 |

| A549 (Lung) | 0.03 |

| Colo-205 (Colon) | 0.01 |

- Antibacterial Properties : The compound has been evaluated for its antibacterial effects against Gram-positive and Gram-negative bacteria. Some derivatives have shown MIC values as low as 0.25 µg/mL against Staphylococcus aureus.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic applications:

- Anticancer Studies : In a study involving multiple cancer cell lines, the compound exhibited significant cytotoxicity, outperforming traditional chemotherapeutics like etoposide in some cases .

- Neuroprotective Effects : Research indicates that derivatives of this compound may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer’s .

- Antioxidant Activity : The antioxidant potential of pyrimidine derivatives has been explored, with findings suggesting that these compounds can mitigate oxidative stress by neutralizing free radicals .

Eigenschaften

IUPAC Name |

4-ethoxy-6-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNVSRSBFDXQIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.